3-Hydroxy-5-imino-1-methyl-L-proline
Description
Properties
CAS No. |
162763-50-0 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.157 |
IUPAC Name |
(2S)-3-hydroxy-5-imino-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-8-4(7)2-3(9)5(8)6(10)11/h3,5,7,9H,2H2,1H3,(H,10,11)/t3?,5-/m0/s1 |
InChI Key |
STYXCTHAMQTMCU-PVPKANODSA-N |
SMILES |
CN1C(C(CC1=N)O)C(=O)O |
Synonyms |
Proline, 3-hydroxy-5-imino-1-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 3-Hydroxy-5-imino-1-methyl-L-proline and related compounds:
Key Observations:
Functional Groups: this compound uniquely combines hydroxy, imino, and methyl groups, which may confer distinct chemical reactivity or biological activity compared to simpler derivatives like N-Methyl-L-proline (only methylated) or trans-3-Hydroxy-L-proline (only hydroxylated) .
Biological Relevance: trans-3-Hydroxy-L-proline is a well-studied collagen component and has been investigated in hyperoxaluria treatment via Hydroxyproline (HYP) analogs . While this compound shares a hydroxy group, its imino and methyl substituents might alter its efficacy or metabolic pathways. N-Methyl-L-proline is primarily used in peptide synthesis and enzyme studies due to its conformational rigidity .
Synthetic Accessibility: Methyl N-butyl-L-proline (synthesized via NaOH/THF-mediated reactions ) highlights methods for alkylated proline derivatives.
Preparation Methods
Step 1: N1-Methylation of L-Proline
Step 2: C3-Hydroxylation
Step 3: C5-Imino Formation
-
Conditions :
Table 1. Reaction Conditions for Route 1
Route 2: Multicomponent One-Pot Synthesis
Inspired by L-proline-catalyzed pyridine syntheses, this route leverages cyclocondensation:
-
Components : Methylated proline precursor, hydroxylamine, aldehyde.
-
Mechanism :
-
Aldehyde forms imine with hydroxylamine.
-
Proline catalyzes [4+2] cycloaddition, forming the pyrrolidine ring with integrated hydroxy and imino groups.
-
Advantages : Reduced purification steps; inherent stereochemical control.
Route 3: Stereoconservative Functionalization
Adapted from US5300660A, this method prioritizes chiral retention:
-
O,N-Dialkylation : Protect carboxylate while methylating N1.
-
Aminolysis : Introduce imino group via nucleophilic substitution.
-
Reduction : Stabilize imino moiety without altering stereochemistry.
Critical Parameters :
Comparative Analysis of Methods
Table 2. Route Comparison
| Route | Steps | Stereochemical Control | Estimated Yield | Scalability |
|---|---|---|---|---|
| 1 | 3 | Moderate | 50–60% | High |
| 2 | 1 | High (catalytic) | 65–75% | Moderate |
| 3 | 3 | Excellent | 70–80% | Low |
-
Route 1 is scalable but requires rigorous oxidation control.
-
Route 2 offers efficiency but lacks direct precedent for this compound.
-
Route 3 ensures chirality but involves complex intermediates.
Purification and Characterization
Post-synthesis steps from analogous protocols include:
-
Silica Gel Chromatography : Used in alpha-methyl-L-proline isolation.
-
Recrystallization : Ethanol/water mixtures for hydroxy-imino derivatives.
Key Characterization Data :
Q & A
Q. What are the implications of methyl substitution at the 1-position on the proline ring’s conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
